molecular formula C19H20N8 B13683828 1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis- CAS No. 66639-24-5

1H-Benzimidazole-5-carboximidamide, 2,2'-(1,3-propanediyl)bis-

Cat. No.: B13683828
CAS No.: 66639-24-5
M. Wt: 360.4 g/mol
InChI Key: JSWDSBAWSDFTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) typically involves the condensation of appropriate diamines with dicarboxylic acids or their derivatives. One common method involves the reaction of 2,2’-(propane-1,3-diyl)bis(1H-imidazole-4,5-dicarboxylic acid) with suitable amidine precursors under controlled conditions . The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA or proteins, thereby inhibiting their function. This interaction can lead to the disruption of essential cellular processes, ultimately resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Propane-1,3-diyl)bis(1H-benzo[d]imidazole-5-carboximidamide) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a versatile compound for research and industrial applications .

Properties

CAS No.

66639-24-5

Molecular Formula

C19H20N8

Molecular Weight

360.4 g/mol

IUPAC Name

2-[3-(6-carbamimidoyl-1H-benzimidazol-2-yl)propyl]-3H-benzimidazole-5-carboximidamide

InChI

InChI=1S/C19H20N8/c20-18(21)10-4-6-12-14(8-10)26-16(24-12)2-1-3-17-25-13-7-5-11(19(22)23)9-15(13)27-17/h4-9H,1-3H2,(H3,20,21)(H3,22,23)(H,24,26)(H,25,27)

InChI Key

JSWDSBAWSDFTEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=N)N)NC(=N2)CCCC3=NC4=C(N3)C=C(C=C4)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.